molecular formula C29H22ClN5O2 B12125186 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12125186
M. Wt: 508.0 g/mol
InChI Key: YKTOOOHMNGJUQA-UHFFFAOYSA-N
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Description

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: 3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol , is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes:: An efficient transition-metal-free route to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method offers good functional group tolerance, avoids transition metals and external oxidants, and ensures ease of operation. The yield can reach up to 98%.

Industrial Production:: While specific industrial production methods may vary, the synthetic route mentioned above provides a promising foundation for large-scale production.

Chemical Reactions Analysis

Reactivity::

Common Reagents and Conditions::

    Thiols: Used in the annulation reaction.

    Other Reagents: Depending on the specific reaction, various reagents may be employed.

Major Products:: The synthesis yields various derivatives, including 2-aryl (heteroaryl) quinazolin-4(3H)-ones, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-ones, and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives .

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Investigate its potential as a drug scaffold.

    Catalysis: Explore its catalytic properties.

Biology and Medicine:: Industry::

    Materials Science: Assess its use in materials and polymers.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with specific cellular pathways and molecular targets.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, further investigation could highlight its uniqueness compared to related structures.

Properties

Molecular Formula

C29H22ClN5O2

Molecular Weight

508.0 g/mol

IUPAC Name

2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-methoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C29H22ClN5O2/c1-37-21-10-7-17(8-11-21)19-13-25-23(26(36)14-19)16-31-28(33-25)35-29-32-24-12-9-20(30)15-22(24)27(34-29)18-5-3-2-4-6-18/h2-12,15-16,19H,13-14H2,1H3,(H,31,32,33,34,35)

InChI Key

YKTOOOHMNGJUQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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